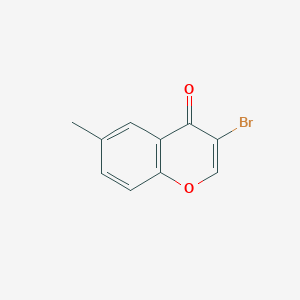

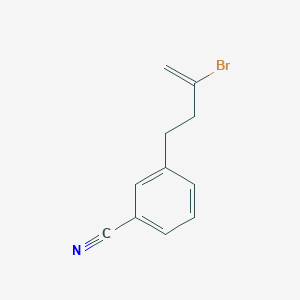

![molecular formula C20H19NO5 B1290975 2-(苯并[d][1,3]二氧杂环-5-基)-1-苄基-6-氧代哌啶-3-羧酸 CAS No. 96939-58-1](/img/structure/B1290975.png)

2-(苯并[d][1,3]二氧杂环-5-基)-1-苄基-6-氧代哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The “Benzo[d][1,3]dioxol-5-yl” moiety is present in a variety of compounds that possess important pharmaceutical and biological applications . It is an integral part of many natural products, such as sesamol and piperine .

Synthesis Analysis

An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

Molecular Structure Analysis

The molecular structure of compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety has been studied using various spectroscopic techniques and single crystal X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety have been studied. For instance, the Se–Se bond in diselenide was cleaved with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety have been analyzed using various techniques. For instance, the thermal decomposition behavior of compound was studied by thermogravimetric analysis .

科学研究应用

Flavouring Agent

This compound has been evaluated for use as a flavouring substance in specific food categories . It is synthetically produced and not reported to occur naturally. Its unique structure allows it to impart certain desirable flavours to food products.

Molecular Docking Studies

The benzodioxole derivatives, which include this compound, have been studied for their interactions with the binding pocket of the α-amylase enzyme . This is crucial for understanding the compound’s potential as an inhibitor or modulator of enzymatic activity, which can lead to new treatments for diseases like diabetes.

Anticancer Research

Derivatives of benzodioxole, such as the compound , have been synthesized and evaluated for their anticancer properties . The research focuses on designing molecules that can effectively target and kill cancer cells.

Chemo-informatic Properties

The compound’s chemo-informatic properties, including its pharmacokinetics and toxicological profile, are crucial for drug development . These properties help in predicting the behavior of the compound in biological systems.

Synthesis of Related Compounds

The compound serves as a precursor for the synthesis of various related compounds with potential pharmacological activities. These activities can range from central nervous system effects to cardiovascular benefits .

作用机制

Target of Action

The primary targets of this compound are Beta-lactamase enzymes found in Pseudomonas aeruginosa and Serratia marcescens . These enzymes are responsible for bacterial resistance to antibiotics, making them crucial targets in the development of new antibacterial agents.

Mode of Action

The compound interacts with its targets by inhibiting the action of the Beta-lactamase enzymes . This inhibition prevents the enzymes from breaking down antibiotics, thereby enhancing the effectiveness of these drugs against resistant bacterial strains.

Result of Action

The primary result of the compound’s action is the enhanced effectiveness of antibiotics against Beta-lactamase-producing bacteria . By inhibiting the action of these enzymes, the compound prevents the breakdown of antibiotics, allowing these drugs to effectively kill the bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs can affect its effectiveness. Additionally, factors such as pH and temperature can impact the stability of the compound

安全和危害

While specific safety and hazard information for “2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid” is not available, general safety measures for handling compounds with the “Benzo[d][1,3]dioxol-5-yl” moiety include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-18-9-7-15(20(23)24)19(21(18)11-13-4-2-1-3-5-13)14-6-8-16-17(10-14)26-12-25-16/h1-6,8,10,15,19H,7,9,11-12H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLGYHOJUHNZKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(C1C(=O)O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640025 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96939-58-1 |

Source

|

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。